molecular formula C16H14BrNO2 B3060445 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone CAS No. 374911-94-1

1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone

Cat. No.: B3060445
CAS No.: 374911-94-1
M. Wt: 332.19 g/mol
InChI Key: UEWLJQVWEQZRTE-UHFFFAOYSA-N
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Description

1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an appropriate phenol with formaldehyde and an amine. The reaction conditions often include acidic or basic catalysts to facilitate the ring closure.

    Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination. This step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

    Acylation: The final step involves the acylation of the benzoxazine derivative with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and benzoxazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-[3-(6-chloro-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-[3-(6-fluoro-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-[3-(6-iodo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone imparts unique chemical properties, such as higher reactivity in substitution reactions and potential biological activities. The bromine atom’s size and electronegativity also influence the compound’s overall behavior compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

1-[3-(6-bromo-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-11(19)12-3-2-4-15(8-12)18-9-13-7-14(17)5-6-16(13)20-10-18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLJQVWEQZRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351952
Record name 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374911-94-1
Record name 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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